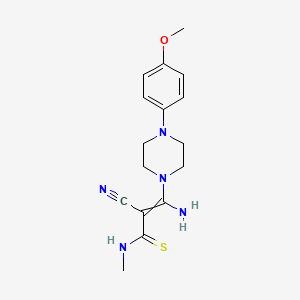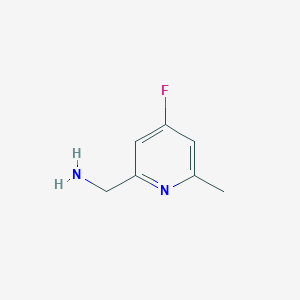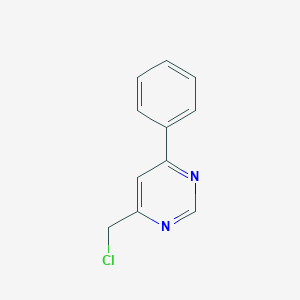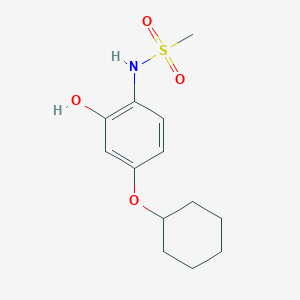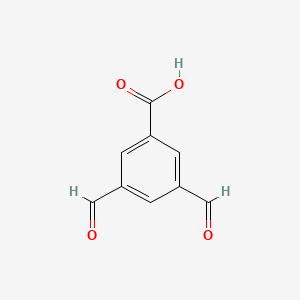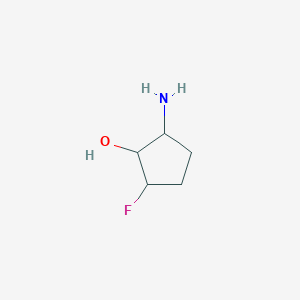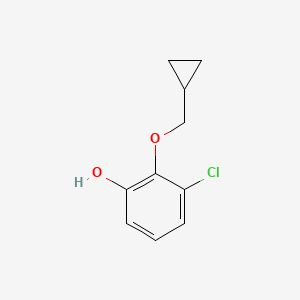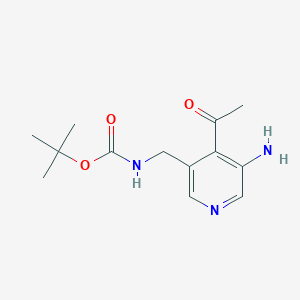
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C15H23N3O2. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butyl group, an acetyl group, and an aminopyridine moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate typically involves the reaction of 4-acetyl-5-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides
科学的研究の応用
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the aminopyridine moiety allows it to form hydrogen bonds and other interactions with the active site of the target molecule, thereby modulating its activity. The pathways involved in its mechanism of action are often studied using computational modeling and biochemical assays .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the acetyl and aminopyridine groups.
Tert-butyl (4-methylpyridin-3-yl)methylcarbamate: Contains a methyl group instead of an acetyl group.
Tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyridine ring .
Uniqueness
Tert-butyl (4-acetyl-5-aminopyridin-3-YL)methylcarbamate is unique due to the presence of both the acetyl and aminopyridine groups, which confer specific chemical reactivity and biological activity. These functional groups allow for versatile modifications and interactions, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
1393532-46-1 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC名 |
tert-butyl N-[(4-acetyl-5-aminopyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-8(17)11-9(5-15-7-10(11)14)6-16-12(18)19-13(2,3)4/h5,7H,6,14H2,1-4H3,(H,16,18) |
InChIキー |
QCOUIJYQXOCYPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=NC=C1CNC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


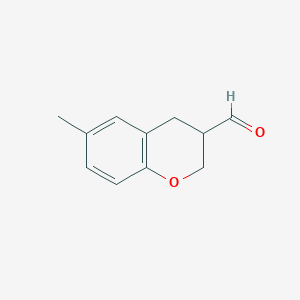
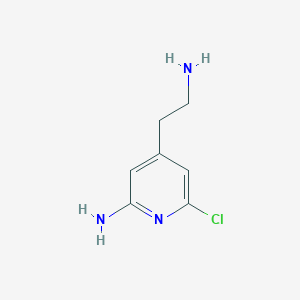
![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
